molecular formula C8H15NO B13533562 1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine

1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine

Cat. No.: B13533562
M. Wt: 141.21 g/mol
InChI Key: ZBTUYDJAQVWUAS-UHFFFAOYSA-N
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Description

1-{3-Methyl-2-oxabicyclo[221]heptan-1-yl}methanamine is a bicyclic amine compound with a unique structure that includes an oxabicycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as 3-methyl-2-oxabicyclo[2.2.1]heptane.

    Amination: The bicyclic precursor undergoes an amination reaction, where an amine group is introduced. This can be achieved using reagents like ammonia or amines under specific conditions.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: These reactors allow for continuous production and better control over reaction parameters.

    Catalysts: The use of catalysts can enhance the efficiency of the amination reaction.

    Automated Purification Systems: These systems can streamline the purification process, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives such as ketones or alcohols.

    Reduction: Reduced amines or hydrocarbons.

    Substitution: Substituted amines or other functionalized derivatives.

Scientific Research Applications

1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Receptors: Interact with specific receptors in biological systems, leading to a physiological response.

    Enzyme Inhibition: Inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: Modulate signal transduction pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-{3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine: A similar compound with an additional methyl group.

    1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl}methanamine: A structural isomer with the amine group at a different position.

Uniqueness

1-{3-Methyl-2-oxabicyclo[221]heptan-1-yl}methanamine is unique due to its specific bicyclic structure and the position of the amine group

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(3-methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine

InChI

InChI=1S/C8H15NO/c1-6-7-2-3-8(4-7,5-9)10-6/h6-7H,2-5,9H2,1H3

InChI Key

ZBTUYDJAQVWUAS-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCC(C2)(O1)CN

Origin of Product

United States

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